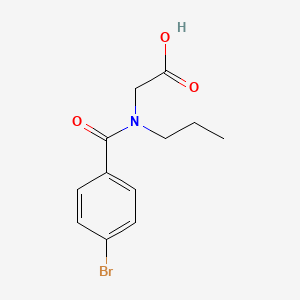
n-(4-Bromobenzoyl)-n-propylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromobenzoyl)-N-propylglycine is an organic compound that belongs to the class of N-acylurea derivatives It is characterized by the presence of a bromobenzoyl group attached to a glycine moiety, with a propyl group substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzoyl)-N-propylglycine typically involves the reaction of 4-bromobenzoic acid with N-propylglycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions, often at room temperature, to form the desired product . The reaction can be represented as follows:
[ \text{4-Bromobenzoic acid} + \text{N-propylglycine} \xrightarrow{\text{DCC}} \text{this compound} ]
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using solvent-free conditions or microwave-assisted synthesis to enhance the reaction rate and yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also considered to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Bromobenzoyl)-N-propylglycine undergoes various chemical reactions, including:
Oxidation: The bromobenzoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding benzoyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 4-bromobenzoic acid derivatives.
Reduction: Formation of benzoyl derivatives.
Substitution: Formation of various substituted benzoyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-Bromobenzoyl)-N-propylglycine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-Bromobenzoyl)-N-propylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Bromobenzoyl)-N-methylglycine
- N-(4-Bromobenzoyl)-N-ethylglycine
- N-(4-Bromobenzoyl)-N-butylglycine
Uniqueness
N-(4-Bromobenzoyl)-N-propylglycine is unique due to its specific propyl substituent, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between hydrophobicity and steric hindrance, potentially enhancing its interaction with target molecules and improving its pharmacokinetic properties .
Propriétés
Formule moléculaire |
C12H14BrNO3 |
|---|---|
Poids moléculaire |
300.15 g/mol |
Nom IUPAC |
2-[(4-bromobenzoyl)-propylamino]acetic acid |
InChI |
InChI=1S/C12H14BrNO3/c1-2-7-14(8-11(15)16)12(17)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,15,16) |
Clé InChI |
LNJIYAZRVWZIPU-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CC(=O)O)C(=O)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14909660.png)
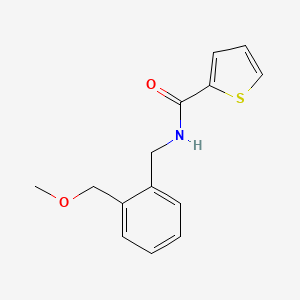
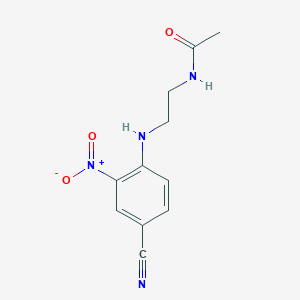
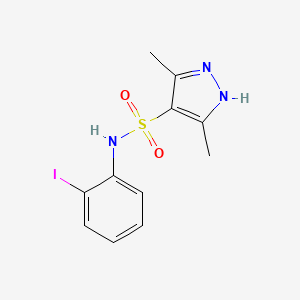
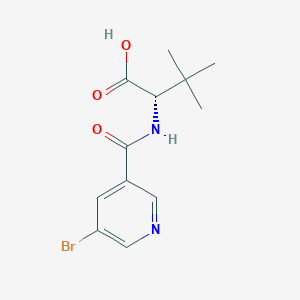


![Benzyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B14909728.png)






